molecular formula C17H18ClNO2S B2951969 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396883-39-8

2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2951969
CAS No.: 1396883-39-8
M. Wt: 335.85
InChI Key: BNGZUXQHSIKDNT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a cyclopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Cyclopropylamine Addition: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the N-cyclopropyl intermediate.

    Thiophene Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenoxy and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the cyclopropyl group may enhance binding affinity through steric effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-cyclopropylacetamide: Lacks the thiophene ring, which may reduce its biological activity.

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the chlorophenoxy group, which may affect its chemical reactivity and binding properties.

Uniqueness

The combination of the chlorophenoxy, cyclopropyl, and thiophene groups in 2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide provides a unique structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-13-3-7-15(8-4-13)21-12-17(20)19(14-5-6-14)10-9-16-2-1-11-22-16/h1-4,7-8,11,14H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGZUXQHSIKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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